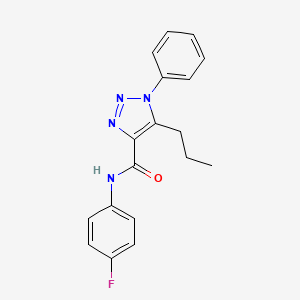
N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains fluorophenyl and phenyl groups, which are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR), which provide information about the functional groups present and the overall molecular framework .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the triazole ring. Subsequent reactions may involve the introduction of various substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by techniques such as X-ray diffraction, which can provide information on the compound’s crystal structure .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The synthesis of related compounds demonstrates the feasibility of creating complex molecules with potential therapeutic uses. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its antitumor activity against various cancer cell lines highlights the methodological advancements and the therapeutic potential of similar compounds (Hao et al., 2017). Similarly, the structural characterisation of triazole derivatives indicates the importance of intermolecular interactions in determining the properties of these compounds (Shukla et al., 2014).
Antimicrobial and Anticancer Activities
Substituted triazole derivatives have been synthesized and evaluated for their potential cytotoxic agents against various human cancer cell lines, showcasing the versatility of triazole derivatives in developing novel anticancer agents (Aliabadi et al., 2010). Moreover, the exploration of triazole-based compounds for antimicrobial applications reveals their promise in addressing antibiotic resistance and developing new antimicrobial strategies (Basoğlu et al., 2013).
Photophysical and Physicochemical Properties
The study of 1,2,3-triazole derivatives exhibiting bright blue fluorescence with potential applications as sensors highlights the functional diversity of triazole compounds in material science and diagnostic applications (Safronov et al., 2020). This underscores the potential of triazole derivatives in the development of novel materials with specific optical properties.
Theoretical Studies and Application Prospects
Theoretical analyses, such as DFT calculations, play a crucial role in understanding the behavior of triazole derivatives and guiding the synthesis of compounds with desired properties (Moreno-Fuquen et al., 2019). These studies are essential for the rational design of new molecules for various applications, ranging from medicinal chemistry to material science.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
A structurally similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea, has been reported to inhibit the sirtuin1 enzyme (sirt1) . SIRT1 is a protein that has been implicated in cellular processes such as aging, inflammation, and stress resistance, among others .
Mode of Action
The structurally similar compound n-benzoyl-n’-(4-fluorophenyl) thiourea is known to inhibit the sirt1 enzyme . This inhibition leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1 by a similar compound can affect various cellular processes, including aging, inflammation, and stress resistance .
Pharmacokinetics
A structurally similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea, has been predicted to have good pharmacokinetics (adme) properties . These properties include absorption, distribution, metabolism, and excretion, which can affect the bioavailability of the compound .
Result of Action
The inhibition of sirt1 by a similar compound can lead to the overexpression of p53, a gene responsible for negative regulation of the cell cycle . This can potentially lead to the arrest of cell growth and division .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-6-16-17(18(24)20-14-11-9-13(19)10-12-14)21-22-23(16)15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLRKEUNSBTQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

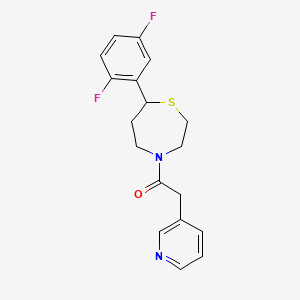
![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2877033.png)


![3-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2877036.png)
![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2877039.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2877043.png)
![4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride](/img/structure/B2877045.png)

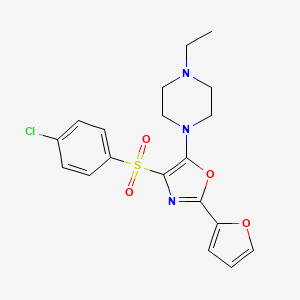
![3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2877048.png)
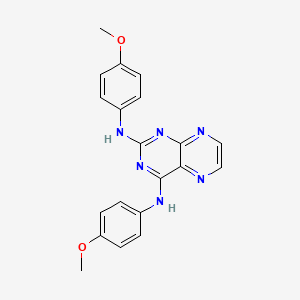
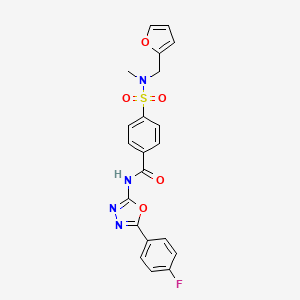
![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)